4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine moiety, and the sulfonamide group attachment. Common synthetic methods include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Pyridine Moiety: This step often involves nucleophilic substitution reactions.
Sulfonamide Group Attachment: This is usually done through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperidine moiety.
Scientific Research Applications
4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and piperidine-containing compounds.
Pyrrolidine derivatives: These compounds also feature a nitrogen-containing heterocycle and are used in various medicinal applications.
Fluoropyridines: These compounds contain a fluorine atom on the pyridine ring and are known for their unique chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c1-2-26-18-7-6-16(13-17(18)20)27(24,25)22-14-15-8-11-23(12-9-15)19-5-3-4-10-21-19/h3-7,10,13,15,22H,2,8-9,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNVHOJGDVUBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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